Avanafil

Description

This compound is a phosphodiesterase-5 (PDE5) inhibitor used in the treatment of erectile dysfunction. In comparison with other drugs of the same class, it shows greater selectivity for PDE5 over PDE6 than both [sildenafil] and [vardenafil] but less selectivity than [tadalafil], suggesting a relatively lower risk of visual disturbances associated with off-target PDE6 inhibition. It first received FDA approval on April 27, 2012, with subsequent EMA approval in June 2013.

This compound is a Phosphodiesterase 5 Inhibitor. The mechanism of action of this compound is as a Phosphodiesterase 5 Inhibitor.

This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5) and is used as therapy of erectile dysfunction. This compound is a relatively new medication and has yet to be linked to instances of serum enzyme elevations or with clinically apparent acute liver injury.

This compound is an orally available phosphodiesterase type 5 (PDE5) inhibitor with vasodilatory activity. This compound selectively inhibits PDE5, thus inhibiting the degradation of cyclic guanosine monophosphate (cGMP) found in the smooth muscle of the corpus cavernosa of the penis. The inhibition of cGMP degradation results in prolonged muscle relaxation, vasodilation, and blood engorgement of the corpus cavernosa, thereby prolonging penile erection.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2011 and is indicated for erectile dysfunction and impotence and has 1 investigational indication.

a PDE5 inhibito

Properties

IUPAC Name |

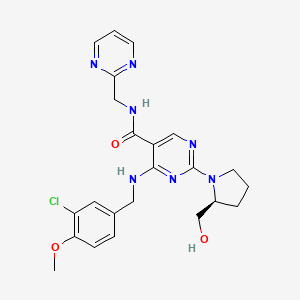

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAJZXNPAWBCOA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186727 | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

330784-47-9 | |

| Record name | Avanafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330784-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avanafil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330784479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avanafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Avanafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVANAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR5S136IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Avanafil: A Selective PDE5 Inhibitor for Erectile Dysfunction

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Avanafil (marketed as Stendra® and Spedra®) is a second-generation phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1] Developed by VIVUS Inc. and invented at Mitsubishi Tanabe Pharma, it is distinguished by its rapid onset of action and high selectivity for the PDE5 enzyme.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical efficacy of this compound, tailored for professionals in the field of drug discovery and development.

Introduction: The Quest for a Better ED Treatment

The advent of PDE5 inhibitors revolutionized the treatment of erectile dysfunction. However, the first-generation agents, while effective, presented limitations related to onset of action and side-effect profiles stemming from off-target inhibition of other PDE isoenzymes.[1][3] This created a clear therapeutic need for a PDE5 inhibitor with a faster onset of action and greater selectivity, aiming to improve patient experience and reduce adverse effects. The development of this compound was a direct response to this need, focusing on a molecular structure that could provide these enhanced properties.

Mechanism of Action: Selective Inhibition of PDE5

This compound's therapeutic effect is achieved through the potent and selective inhibition of the PDE5 enzyme.[4]

The Nitric Oxide/cGMP Signaling Pathway

Under normal physiological conditions, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum of the penis. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine (B1672433) monophosphate (cGMP).[4] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the penile arteries and the corpus cavernosum, resulting in increased blood flow and an erection.

The erection is reversed when cGMP is hydrolyzed back to its inactive form, 5'-GMP, by the PDE5 enzyme.[5]

This compound's Role in Modulating the Pathway

This compound is a competitive inhibitor of PDE5. By binding to the active site of the enzyme, it prevents the breakdown of cGMP.[4] The resulting elevated levels of cGMP prolong the smooth muscle relaxation and enhance blood flow to the penis, thereby facilitating a firm and sustained erection in the presence of sexual stimulation.[4] It is important to note that this compound does not induce an erection without sexual stimulation, as the initial release of nitric oxide is a prerequisite.[4]

Medicinal Chemistry: From Discovery to Synthesis

This compound is a pyrimidine-5-carboxamide derivative, identified through a rational drug design program aimed at discovering potent and highly selective PDE5 inhibitors.[6]

Chemical Structure

The chemical name for this compound is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide. Its chemical formula is C₂₃H₂₆ClN₇O₃, with a molar mass of 483.96 g·mol⁻¹.[2]

Synthesis of this compound

Several synthetic routes for this compound have been described in the patent literature. A common pathway involves the sequential construction of the substituted pyrimidine (B1678525) core.[4][7][8]

Experimental Protocols

A general procedure, as inferred from patent literature, is as follows:[9]

-

Step 1: Nucleophilic Substitution. 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine is reacted with 3-chloro-4-methoxybenzylamine in the presence of a base such as triethylamine (B128534) to yield 4-(3-chloro-4-methoxybenzylamino)-5-ethoxycarbonyl-2-methylthiopyrimidine.[4]

-

Step 2: Oxidation. The resulting thioether is oxidized to the corresponding sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[4]

-

Step 3: Nucleophilic Substitution. The sulfone is then reacted with (S)-2-(hydroxymethyl)pyrrolidine to introduce the chiral auxiliary.[4]

-

Step 4: Ester Hydrolysis. The ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield the desired intermediate.[4]

The final step involves the coupling of the carboxylic acid intermediate with 2-(aminomethyl)pyrimidine.[4]

-

Amide Coupling: The carboxylic acid intermediate is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt).[10] 2-(aminomethyl)pyrimidine is then added to form the final amide bond, yielding this compound. The crude product is typically purified by recrystallization.[7]

Pharmacology

Pharmacodynamics: Potency and Selectivity

This compound is a highly potent inhibitor of PDE5, with a reported IC₅₀ of 5.2 nM.[1] A key feature of this compound is its high selectivity for PDE5 over other PDE isoenzymes. This selectivity is thought to contribute to its favorable side-effect profile.[11] For instance, the lower inhibition of PDE6, which is found in the retina, may explain the low incidence of visual disturbances compared to some first-generation PDE5 inhibitors.[9] Similarly, its high selectivity against PDE11, present in skeletal muscle, may account for the low rates of myalgia.[11]

Table 1: In Vitro Selectivity of this compound and Other PDE5 Inhibitors

| PDE Isozyme | This compound (IC₅₀, nM) | Sildenafil (B151) (IC₅₀, nM) | Vardenafil (IC₅₀, nM) | Tadalafil (IC₅₀, nM) | Selectivity Ratio (PDEx/PDE5) for this compound |

| PDE5 | 5.2 | 3.5 | 0.7 | 1.8 | 1 |

| PDE1 | >50,000 | 1,330 | 700 | N/A | >10,000 |

| PDE6 | 630 | 56 | 15 | 990 | ~121 |

| PDE11 | >100,000 | N/A | N/A | 45 | >19,000 |

| Data compiled from multiple sources.[1][3][9][11] N/A: Not available. |

A common method for determining PDE5 inhibitory activity is a fluorescence polarization (FP) assay.[12][13]

-

Principle: The assay measures the change in the rate of rotation of a fluorescently labeled cGMP analog (tracer). When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE5, the resulting 5'-GMP-tracer is bound by a larger binding agent, slowing its rotation and increasing the polarization. Inhibitors of PDE5 prevent this hydrolysis, thus keeping the polarization low.

-

Materials:

-

Procedure:

-

Serial dilutions of this compound are prepared in DMSO and added to the microplate wells.

-

Recombinant PDE5A1 enzyme is added to the wells and incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of the FAM-cGMP substrate.

-

The plate is incubated at 37°C to allow for the enzymatic reaction.

-

The reaction is stopped by the addition of the binding agent.

-

Fluorescence polarization is measured using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.[15]

Pharmacokinetics: Rapid Absorption and Moderate Duration

This compound is characterized by its rapid absorption and onset of action.[1]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Tₘₐₓ (Time to Peak Plasma Concentration) | 30-45 minutes |

| t₁/₂ (Plasma Half-life) | ~3-5 hours |

| Protein Binding | ~99% |

| Metabolism | Hepatic (primarily by CYP3A4) |

| Excretion | Primarily in feces (~62%) and urine (~21%) |

| Data compiled from multiple sources.[1][9] |

The rapid Tₘₐₓ is consistent with clinical observations of a fast onset of action, with some patients able to engage in sexual activity within 15 minutes of dosing.[9]

Clinical Efficacy

The efficacy of this compound has been established in several large-scale, randomized, double-blind, placebo-controlled clinical trials.[1][16][17] The primary endpoints in these trials typically included improvements in the International Index of Erectile Function-Erectile Function (IIEF-EF) domain score, and the percentage of successful sexual attempts as measured by the Sexual Encounter Profile (SEP) questions 2 (successful penetration) and 3 (successful intercourse).[18]

Table 3: Summary of Efficacy Data from a Phase III Clinical Trial (12 weeks)

| Endpoint | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |

| Mean Change in IIEF-EF Score | +2.9 | +5.4 | +8.3 | +9.5 |

| % of Attempts with Successful Penetration (SEP2) | 54% | 64% | 74% | 77% |

| % of Attempts with Successful Intercourse (SEP3) | 27% | 41% | 57% | 57% |

| Data are representative values compiled from published Phase III trial results.[1] |

The results consistently demonstrated that all doses of this compound were statistically superior to placebo in improving erectile function across a broad range of patient populations, including those with diabetes and post-prostatectomy.[1]

Conclusion

This compound represents a significant advancement in the oral pharmacotherapy of erectile dysfunction. Its discovery and development were driven by the goal of creating a PDE5 inhibitor with a more favorable clinical profile. Through a combination of rational drug design and meticulous clinical evaluation, this compound has emerged as a rapidly acting and highly selective agent. Its unique pharmacokinetic and pharmacodynamic properties offer a valuable therapeutic option for patients and clinicians. The synthetic pathways and analytical methods developed for this compound ensure its quality and facilitate further research into this important class of therapeutic agents.

References

- 1. This compound for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification, synthesis and characterization of this compound process impurities and determination by UPLC - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN104003981A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. WO2015177807A1 - A process for the preparation of this compound and its novel intermediates - Google Patents [patents.google.com]

- 8. US20160362400A1 - this compound preparation method - Google Patents [patents.google.com]

- 9. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]

- 10. Identification, synthesis and characterization of this compound process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. rsc.org [rsc.org]

- 16. Efficacy and safety of this compound for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Efficacy and safety of this compound as compared with sildenafil in the treatment of erectile dysfunction: A randomized, double blind, multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Avanafil: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil is a potent and highly selective second-generation phosphodiesterase type 5 (PDE5) inhibitor, approved for the treatment of erectile dysfunction.[1] Its chemical architecture and specific stereochemistry are fundamental to its rapid onset of action and favorable selectivity profile. This guide provides an in-depth examination of the chemical structure, stereochemical configuration, and the analytical methodologies used to characterize this compound. It also details its mechanism of action and the synthetic strategy employed to ensure stereochemical purity.

Chemical Structure and Identification

This compound is a pyrimidine (B1678525) derivative with a complex molecular structure.[2] The structural integrity and identity of the active pharmaceutical ingredient (API) have been confirmed through a comprehensive suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and X-ray diffraction (XRD).[1]

Its formal chemical name is (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₆ClN₇O₃ | [3][4] |

| Molecular Weight | 483.95 g/mol | [4][5] |

| CAS Number | 330784-47-9 | [1] |

| Appearance | White crystalline powder | [5] |

| Solubility | Practically insoluble in water, slightly soluble in ethanol, soluble in 0.1 mol/L hydrochloric acid. | [5] |

| IUPAC Name | (S)-4-((3-chloro-4-methoxybenzyl)amino)-2-(2-(hydroxymethyl)pyrrolidin-1-yl)-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | [1] |

| SMILES | COc1ccc(cc1Cl)CNc2c(cnc(n2)N3CCC[C@H]3CO)C(=O)NCc4ncccn4 | [4] |

| InChI Key | WEAJZXNPAWBCOA-INIZCTEOSA-N | [1] |

Stereochemistry: The Importance of a Single Enantiomer

A critical feature of this compound's structure is the presence of a single chiral center located at the C2 position of the pyrrolidine (B122466) ring. The molecule is synthesized and administered as a single enantiomer, specifically the (S)-stereoisomer.[2] This stereochemical purity is crucial for its pharmacological activity and selectivity. The use of a single enantiomer minimizes the potential for off-target effects or differential metabolism that could arise from a racemic mixture.

The absolute configuration of this stereocenter is established during synthesis through the use of a chiral starting material, L-prolinol (also known as (S)-2-pyrrolidinemethanol).[6]

Mechanism of Action: Selective PDE5 Inhibition

This compound exerts its therapeutic effect by acting as a competitive inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[3] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates guanylate cyclase to increase levels of cyclic guanosine (B1672433) monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thus enhancing and prolonging the pro-erectile signal.[1][3]

Pharmacological Profile

This compound's chemical structure confers a high degree of selectivity for the PDE5 enzyme over other phosphodiesterase isozymes. This selectivity is thought to contribute to its lower incidence of certain side effects, such as visual disturbances, which are associated with the inhibition of PDE6 in the retina.[2][3]

Table 2: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference(s) |

| PDE5 IC₅₀ | 5.2 nM | [3][7] |

| PDE6 IC₅₀ | 630 nM | [1] |

| Selectivity Ratio (PDE6/PDE5) | ~120-fold | [2] |

| Selectivity vs. PDE1 | >10,000-fold | [2] |

| Selectivity vs. PDE11 | >19,000-fold | [2] |

Synthesis and Stereochemical Control

The synthesis of this compound is a multi-step process designed to construct the complex pyrimidine core and ensure the correct (S)-stereochemistry. A key step involves the nucleophilic substitution reaction with the chiral building block L-prolinol, which introduces the hydroxymethyl-pyrrolidinyl moiety with the desired stereoconfiguration.[6]

Experimental Protocols

Structural Elucidation by NMR Spectroscopy

Objective: To confirm the covalent structure of this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show distinct signals for aromatic protons, methylene (B1212753) groups, the methoxy (B1213986) group, and the amide and hydroxyl protons. Chemical shifts, integration values, and coupling patterns are used to assign protons to their respective positions in the molecule.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will display signals corresponding to each unique carbon atom in the structure, including those in the pyrimidine, phenyl, and pyrrolidine rings, as well as the carbonyl and methoxy carbons.[2][3]

-

Data Analysis: Correlate the ¹H and ¹³C NMR data with the proposed structure of this compound to confirm its identity and purity.

Confirmation of Molecular Weight by Mass Spectrometry

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound into a mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Ionization: Generate protonated molecular ions [M+H]⁺ in the gas phase.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions. For this compound (C₂₃H₂₆ClN₇O₃), the expected monoisotopic mass of the protonated molecule is approximately 484.18.[4]

-

High-Resolution MS (HRMS): For precise mass measurement, use a high-resolution instrument (e.g., TOF or Orbitrap) to confirm the elemental composition to within a few parts per million (ppm), further verifying the molecular formula.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To confirm that this compound consists of a single enantiomer and to quantify any potential (R)-enantiomer impurity.

Methodology:

-

Column Selection: Employ a chiral stationary phase (CSP) capable of resolving the enantiomers of this compound. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel series) are common starting points for screening.[6]

-

Mobile Phase Optimization: Develop a suitable mobile phase, typically consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.[6]

-

Sample Analysis: Inject a solution of this compound onto the chiral HPLC system.

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 239 nm).[8]

-

Quantification: The method should demonstrate baseline resolution between the (S)-avanafil peak and any potential (R)-enantiomer peak. The area of the impurity peak can be used to determine the enantiomeric purity of the sample.

PDE5 Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound against the PDE5 enzyme.

Methodology:

-

Reagents: Use purified recombinant human PDE5 enzyme, the substrate cGMP, and a detection system. A common method involves a coupled-enzyme assay where the product of the PDE5 reaction (GMP) is converted to guanosine and inorganic phosphate (B84403) (Pi) by a nucleotidase. The released phosphate is then quantified colorimetrically (e.g., using Malachite Green).[9]

-

Assay Procedure:

-

Prepare a series of dilutions of this compound.

-

In a microplate, incubate the PDE5 enzyme with each concentration of this compound for a short pre-incubation period.

-

Initiate the reaction by adding a fixed concentration of cGMP.

-

Allow the reaction to proceed for a defined time at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the detection reagents.

-

-

Data Analysis: Measure the absorbance or fluorescence, which is proportional to the amount of cGMP hydrolyzed. Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the PDE5 enzyme activity.[10]

References

- 1. tga.gov.au [tga.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. Identification, synthesis and characterization of this compound process impurities and determination by UPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Second derivative synchronous fluorescence determination of this compound in the presence of its acid-induced degradation product aided by powerful Lean Six Sigma tools augmented with D-optimal design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. This compound for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 10. researchgate.net [researchgate.net]

Avanafil's Preclinical Profile: A Deep Dive into PDE5 Isoenzyme Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical selectivity of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. This compound is distinguished by its rapid onset of action and a favorable side-effect profile, characteristics intrinsically linked to its high selectivity for the PDE5 isoenzyme.[1][2] This document provides a comprehensive overview of the quantitative data on its selectivity, the experimental methodologies used for its determination, and the underlying signaling pathways.

Core Mechanism of Action

This compound's therapeutic effect in erectile dysfunction stems from its potent and competitive inhibition of the PDE5 enzyme.[3][4] During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, activating guanylate cyclase to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4] cGMP is a crucial second messenger that leads to smooth muscle relaxation and increased blood flow to the penis, resulting in an erection.[4][5] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum.[5][6] By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging the erectile response to sexual stimulation.[4][7]

Signaling Pathway of this compound in Erectile Function

The following diagram illustrates the signaling cascade involved in penile erection and the point of intervention for this compound.

Quantitative Analysis of this compound's Selectivity

The selectivity of a PDE5 inhibitor is a critical determinant of its side-effect profile. Off-target inhibition of other phosphodiesterase isoenzymes, which are distributed throughout various tissues in the body, can lead to undesirable effects. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[3][5]

Preclinical in vitro studies have demonstrated this compound's high selectivity for PDE5 over other PDE isoenzymes. The following tables summarize the half-maximal inhibitory concentration (IC50) values and selectivity ratios for this compound in comparison to other commercially available PDE5 inhibitors. A higher selectivity ratio indicates a greater specificity for PDE5.

Table 1: IC50 Values (nM) of PDE5 Inhibitors Against Various PDE Isoenzymes

| PDE Isoenzyme | This compound | Sildenafil (B151) | Vardenafil | Tadalafil (B1681874) |

| PDE1 | 53,000[8] | 600[8] | 85[8] | 42,000[8] |

| PDE2 | 51,000[8] | 63,000[8] | >10,000 | >10,000 |

| PDE3 | >100,000 | 7,600 | 1,800 | >10,000 |

| PDE4 | >100,000 | >10,000 | >10,000 | >10,000 |

| PDE5 | 5.2[8] | 1.6[8] | 0.084[8] | 4.0[8] |

| PDE6 | 630[8] | 26[8] | 1.8[8] | 2,200[8] |

| PDE7 | >10,000 | >10,000 | >10,000 | >10,000 |

| PDE8 | >10,000 | >10,000 | >10,000 | >10,000 |

| PDE9 | >10,000 | >10,000 | >10,000 | >10,000 |

| PDE10 | >10,000 | >10,000 | >10,000 | >10,000 |

| PDE11 | >100,000 | 3,500 | 1,400 | 100[3] |

Data compiled from multiple preclinical studies. Minor variations in absolute values may exist between different studies.

Table 2: Selectivity Ratios of PDE5 Inhibitors (Fold difference vs. PDE5)

| PDE Isoenzyme | This compound | Sildenafil | Vardenafil | Tadalafil |

| PDE1 | >10,000[3] | 380[3] | 1,000[3] | >10,000[5] |

| PDE6 | 121[8] | 16[8] | 21[8] | 550[8] |

| PDE11 | >19,000[3] | >2,187 | >1,000 | 25[3] |

As the data indicates, this compound demonstrates a significantly higher selectivity for PDE5 over PDE1 and PDE11 compared to sildenafil and vardenafil.[3] While tadalafil exhibits greater selectivity for PDE6, this compound's selectivity for this isoenzyme is still considerably higher than that of sildenafil and vardenafil, suggesting a lower potential for visual side effects.[2][3]

Experimental Protocol for Determining PDE Isoenzyme Selectivity

The determination of a compound's selectivity for different PDE isoenzymes is a cornerstone of preclinical drug development. The general workflow for these in vitro assays is outlined below.

Detailed Methodologies

-

Isolation and Purification of PDE Isoenzymes : Recombinant human PDE isoenzymes are expressed in and purified from various cell systems (e.g., Sf9 insect cells, E. coli). This ensures a high purity of each specific isoenzyme for accurate assessment.

-

Enzyme Activity Assay : The core of the protocol is a biochemical assay that measures the enzymatic activity of each PDE isoenzyme. A common method is the two-step radioisotope procedure.

-

Step 1 : The purified PDE enzyme is incubated with a radiolabeled substrate, typically [3H]cGMP. The enzyme hydrolyzes the [3H]cGMP to [3H]5'-GMP.

-

Step 2 : A snake venom nucleotidase is added to the reaction mixture, which further hydrolyzes the [3H]5'-GMP to the nucleoside [3H]guanosine.

-

-

Inhibition by this compound : To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound. The inhibitor competes with the substrate for the active site of the enzyme.

-

Separation and Quantification : The resulting [3H]guanosine is separated from the unreacted [3H]cGMP using anion-exchange chromatography. The amount of [3H]guanosine is then quantified using liquid scintillation counting, which is directly proportional to the PDE activity.

-

Data Analysis and IC50 Calculation : The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. These data are then plotted on a dose-response curve, and the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme's activity) is determined using non-linear regression analysis.

Conclusion

The preclinical data robustly supports the high selectivity of this compound for the PDE5 isoenzyme. This selectivity, particularly against PDE1, PDE6, and PDE11, provides a strong molecular basis for its observed clinical profile of a rapid onset of action and a favorable tolerability with a lower incidence of certain class-specific side effects. This in-depth understanding of this compound's selectivity is crucial for researchers and clinicians in the field of sexual medicine and for the ongoing development of next-generation PDE5 inhibitors.

References

- 1. This compound, a new rapid-onset phosphodiesterase 5 inhibitor for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profnatali.it [profnatali.it]

- 3. This compound for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. dovepress.com [dovepress.com]

- 6. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. auajournals.org [auajournals.org]

Avanafil in Preclinical Research: A Technical Guide to its Pharmacokinetics and Pharmacodynamics in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its distinct pharmacological profile, characterized by a rapid onset of action and high selectivity for the PDE5 enzyme, differentiates it from other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in key animal models, offering valuable insights for researchers and professionals involved in drug development. The data presented herein is crucial for understanding the compound's mechanism of action, efficacy, and safety profile before human trials.

Pharmacodynamics of this compound in Animal Models

The primary pharmacodynamic effect of this compound is the potentiation of penile erection by inhibiting the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[3] This has been extensively studied in various animal models, with the anesthetized dog model being a cornerstone for evaluating its in vivo efficacy.

In Vivo Efficacy in Anesthetized Dog Model

In studies utilizing anesthetized dogs, this compound has demonstrated a dose-dependent potentiation of penile tumescence, measured by the increase in intracavernous pressure (ICP) following electrical stimulation of the pelvic nerves.[1][4] The efficacy of this compound has been shown to be comparable to that of sildenafil (B151).[1][4]

Table 1: Pharmacodynamic Efficacy of this compound in Anesthetized Dogs

| Parameter | This compound | Sildenafil | Reference |

| Intravenous (IV) Administration | |||

| Dose Range | 3–300 µg/kg | - | [1][4] |

| ED200% on Tumescence | 37.5 µg/kg | 34.6 µg/kg | [5] |

| Maximum Enhancement of Tumescence | 325% | 304% | [1][5] |

| Time to Peak Response | 10 min | 30 min | [1][6] |

| Intraduodenal (ID) Administration | |||

| Dose Range | 0.1–1 mg/kg | - | [1][4] |

| ED200% on Tumescence | 151.7 µg/kg | 79.0 µg/kg | [7] |

| Maximum Enhancement of Tumescence | 415% | 358% | [1][5] |

*ED200% is the effective dose required to achieve a 200% increase in the ICP response.

Selectivity Profile

A key characteristic of this compound is its high selectivity for PDE5 over other PDE isoenzymes, which is thought to contribute to its favorable side-effect profile.[6][8] Preclinical studies have quantified this selectivity.

Table 2: In Vitro Selectivity of this compound for PDE Isoenzymes

| PDE Isoenzyme | IC50 (nM) | Selectivity Ratio (PDEx IC50 / PDE5 IC50) | Reference |

| PDE5 | 5.2 | 1 | [1][7] |

| PDE6 | >630 | >121 | [1][7] |

| PDE1 | >50,000 | >10,000 | [7] |

| PDE11 | >100,000 | >19,000 | [1][7] |

This high selectivity, particularly against PDE6 (found in the retina) and PDE11 (found in striated muscle), suggests a lower potential for visual disturbances and myalgia compared to less selective PDE5 inhibitors.[1][6]

Hemodynamic Effects

In anesthetized dogs, intravenous administration of this compound was shown to cause a weaker hypotensive response compared to sildenafil at the same dose (-12 mmHg vs. -22 mmHg, respectively).[4] Furthermore, intraduodenal this compound demonstrated a significantly weaker potentiation of nitroglycerin-induced hypotension than sildenafil.[8]

Pharmacokinetics of this compound in Animal Models

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. For this compound, the rat has been a primary model for these investigations.

Pharmacokinetics in Rats

Detailed pharmacokinetic parameters of this compound have been characterized in male Wistar rats following both oral and transdermal administration.

Table 3: Pharmacokinetic Parameters of this compound in Male Wistar Rats (60 mg/kg dose)

| Parameter | Oral Suspension | Transdermal Film | Reference |

| Cmax (ng/mL) | 1503.82 ± 354.11 | 141.94 ± 22.57 | [1] |

| Tmax (h) | Not explicitly stated | Not explicitly stated | [1] |

| t1/2 (h) | 4.87 ± 0.42 | 7.05 ± 1.59 | [1] |

| Elimination Rate Constant (Ke) | 0.14 ± 0.01 | 0.10 ± 0.02 | [4] |

These studies indicate that this compound is absorbed after oral administration, reaching a peak plasma concentration, and is then eliminated with a half-life of approximately 5-7 hours in rats.[1][4]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used in the assessment of this compound's pharmacodynamics and pharmacokinetics.

Anesthetized Dog Model for Erectile Function

This model is a standard for evaluating the in vivo efficacy of compounds for erectile dysfunction.

-

Animal Preparation: Male beagle dogs are anesthetized, typically with pentobarbital.

-

Surgical Instrumentation:

-

A catheter is inserted into a femoral vein for intravenous drug administration or into the duodenum for intraduodenal administration.

-

A pressure transducer is connected to a needle inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Electrodes are placed on the pelvic nerve for electrical stimulation.

-

-

Experimental Procedure:

-

The pelvic nerve is stimulated at varying frequencies (e.g., 1 to 16 Hz) to induce penile erection, and baseline ICP is recorded.

-

This compound or a vehicle control is administered either intravenously or intraduodenally.

-

Pelvic nerve stimulation is repeated at set time intervals post-dosing, and the resulting ICP is measured.

-

The potentiation of the erectile response is calculated as the percentage increase in ICP compared to the baseline.[9]

-

LC-MS/MS Method for this compound Quantification in Rat Plasma

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic analysis.

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of rat plasma, an internal standard is added.

-

1 mL of acetonitrile (B52724) is added to precipitate proteins.

-

The sample is vortexed and then centrifuged.

-

The supernatant is collected, filtered, and a small volume (e.g., 5 µL) is injected into the LC-MS/MS system.[1]

-

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, visualize the mechanism of action and experimental procedures.

Figure 1: Mechanism of action of this compound in smooth muscle cells of the corpus cavernosum.

Figure 2: Experimental workflow for assessing the pharmacodynamics of this compound in the anesthetized dog model.

Figure 3: Experimental workflow for determining the pharmacokinetics of this compound in rats.

References

- 1. LC-MS/MS determination of this compound and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of experimental techniques for erectile function researches and development of medical technology using animal erectile dysfunction models in sexual and reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS/MS determination of this compound and its metabolites in rat plasma and brain: pharmacokinetic study after oral administration and transdermal film application - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. This compound for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a highly selective phosphodiesterase type 5 inhibitor for erectile dysfunction, shows good safety profiles for retinal function and hemodynamics in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a potent and highly selective phosphodiesterase-5 inhibitor for erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the selective phosphodiesterase type 5 inhibitor sildenafil on erectile dysfunction in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

avanafil's effect on cyclic guanosine monophosphate (cGMP) pathways

An In-Depth Technical Guide on Avanafil's Effect on Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a second-generation, orally administered, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction (ED).[1][2] Its mechanism of action is centered on the potentiation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway, a critical mediator of penile erection.[3][4] By competitively inhibiting the PDE5 enzyme, this compound prevents the degradation of cGMP in the corpus cavernosum, leading to prolonged smooth muscle relaxation, increased blood flow, and facilitation of an erection in the presence of sexual stimulation.[5][6][7] This document provides a detailed technical overview of this compound's pharmacodynamics, focusing on its interaction with the cGMP pathway, its selectivity profile, and the experimental methodologies used to characterize its activity.

The cGMP Signaling Pathway in Erectile Function

Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum. This process is primarily regulated by the NO/cGMP pathway.[3][8]

-

Initiation: Upon sexual stimulation, nerve impulses trigger the release of the neurotransmitter nitric oxide (NO) from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells within the penis.[3][5]

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[5]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][9]

-

Effector Activation: cGMP acts as a second messenger, activating cGMP-dependent protein kinase (PKG). This activation leads to the phosphorylation of several downstream protein targets, resulting in a decrease in intracellular calcium concentrations.

-

Physiological Response: The reduction in intracellular calcium causes the relaxation of the trabecular smooth muscle of the corpus cavernosum and the associated arterioles, allowing for a rapid inflow of blood, which leads to penile tumescence and erection.[5][6]

-

Signal Termination: The erectile process is reversed when cGMP is hydrolyzed back to the inactive GMP by phosphodiesterases, with PDE5 being the predominant isozyme in the corpus cavernosum.[3]

This compound's therapeutic effect is achieved by inhibiting this final, signal-terminating step. By blocking PDE5, this compound ensures that cGMP levels remain elevated, thus prolonging the smooth muscle relaxation and sustaining the erection.[5][10]

References

- 1. This compound for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A comprehensive drug profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profnatali.it [profnatali.it]

- 4. Future prospects in the treatment of erectile dysfunction: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. Articles [globalrx.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

Avanafil: An In-depth Technical Review of its In Vitro Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, selectivity, and mechanism of action of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. The information is curated for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's preclinical pharmacological profile.

Introduction: Mechanism of Action

This compound is a potent and highly selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum of the penis.[1] The therapeutic effect of this compound in erectile dysfunction is mediated by the nitric oxide (NO)/cGMP signaling pathway.

During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase.[1] This leads to an increased synthesis of cGMP from guanosine triphosphate (GTP).[1] Elevated levels of cGMP act as a second messenger, resulting in the relaxation of smooth muscle cells in the penile arteries and corpus cavernosum, leading to increased blood flow and erection.[1] By competitively inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby potentiating its effect and enhancing erectile function in the presence of sexual stimulation.[1]

In Vitro Potency and Selectivity

The potency of this compound is demonstrated by its low nanomolar half-maximal inhibitory concentration (IC50) for PDE5. Preclinical studies have consistently shown this compound to be a potent inhibitor of PDE5, with IC50 values reported to be in the range of 4.3 to 5.2 nM.[3][4][5][6][7][8]

A key characteristic of this compound is its high selectivity for PDE5 over other PDE isozymes. This selectivity profile is crucial in minimizing potential side effects that may arise from the inhibition of other PDEs located in various tissues throughout the body.[9] For instance, the greater selectivity of this compound for PDE5 compared to PDE6, which is found in the retina, is associated with a lower incidence of visual disturbances.[3][10] Similarly, its high selectivity against PDE11, present in skeletal muscle, may contribute to a lower risk of myalgia compared to less selective PDE5 inhibitors.[3]

Quantitative Data on Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against a panel of phosphodiesterase isozymes, providing a clear comparison of its potency and selectivity.

| PDE Isozyme | This compound IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) | Reference(s) |

| PDE5 | 5.2 | 1 | [3][4] |

| PDE1 | >10,000 | >1923 | [3][4] |

| PDE6 | 630 | 121 | [4][5] |

| PDE11 | >19,000 | >3654 | [3][4] |

Note: IC50 values can vary slightly depending on the specific experimental conditions.

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound is intrinsically linked to the NO/cGMP signaling pathway. The following diagram illustrates this pathway and the point of intervention for this compound.

References

- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quantifying PDE Activity with Precision: Advantages of cGMP-Specific 3′,5′-Cyclic Phosphodiesterase ELISA over Conventional Assays – Clinica Pediatrica De Marchi dell'Università di Milano [demarchi.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. courses.edx.org [courses.edx.org]

- 8. Quantitative Aspects of cGMP Phosphodiesterase Activation in Carp Rods and Cones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Molecular Blueprint: An In-depth Technical Guide to the Avanafil-PDE5 Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor, is a potent therapeutic agent for erectile dysfunction. Its efficacy stems from a highly specific and robust interaction with the catalytic site of the PDE5 enzyme. This technical guide provides a comprehensive overview of the molecular modeling of the this compound-PDE5 interaction, synthesizing data from computational and experimental studies. We present a detailed examination of the key amino acid residues involved in the binding, a step-by-step protocol for in-silico molecular docking, and a standardized enzymatic assay to determine inhibitory activity. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel PDE5 inhibitors.

Introduction to PDE5 and this compound

Phosphodiesterase type 5 (PDE5) is a key enzyme in the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] By hydrolyzing cGMP to GMP, PDE5 regulates intracellular cGMP concentrations, thereby modulating various physiological processes, including smooth muscle relaxation. In the corpus cavernosum, the inhibition of PDE5 leads to elevated cGMP levels, resulting in vasodilation and penile erection.

This compound is a pyrimidine-5-carboxamide derivative that acts as a potent and selective inhibitor of PDE5.[2] Its molecular structure is optimized for high-affinity binding to the PDE5 catalytic site, leading to effective inhibition of cGMP hydrolysis. Understanding the precise molecular interactions between this compound and PDE5 is crucial for the rational design of new inhibitors with improved potency and selectivity.

The cGMP Signaling Pathway

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. cGMP activates protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle and increased blood flow. PDE5 terminates this signal by degrading cGMP. This compound's inhibitory action on PDE5 enhances the effect of NO by preserving cGMP levels.

Molecular Interactions: this compound and the PDE5 Catalytic Site

The binding of this compound to the PDE5 catalytic site is a complex interplay of various non-covalent interactions. While a crystal structure of the this compound-PDE5 complex is not publicly available, molecular docking and site-directed mutagenesis studies have elucidated the key residues responsible for its high-affinity binding.

The PDE5 catalytic pocket is comprised of several sub-regions: the M site (metal binding), the Q pocket (central region), the H pocket (hydrophobic), and the L region (lid region).[3][4][5] this compound's stabilization within this pocket is achieved through a combination of hydrogen bonds, hydrophobic interactions, π-stacking, and electrostatic interactions.[4]

Table 1: Key Amino Acid Residues in the PDE5 Catalytic Site Interacting with this compound and Other Inhibitors

| Interacting Residue | Type of Interaction with Inhibitors | Reference |

| Tyr612 | Hydrogen Bond, Hydrophobic Interactions | [4][6] |

| His613 | Contact | [4][6] |

| Ser661 | Polar Interaction | [4] |

| Thr723 | Polar Interaction | [4] |

| Asp724 | Polar Interaction | [4] |

| Asp764 | Metal-Ligand Interaction (with Zn2+) | [3][4] |

| Leu765 | Contact | [4][6] |

| Val782 | Hydrophobic Clamp | [4][6] |

| Phe786 | Contact, Hydrophobic Interaction | [4][6] |

| Gln817 | Hydrogen Bond | [4][6] |

| Phe820 | Hydrophobic Clamp | [6] |

Note: This table is a synthesis of data from studies on various PDE5 inhibitors, including computational analyses that have shed light on this compound's binding mode.

The pyrimidine-5-carboxamide core of this compound is a key structural feature that facilitates these interactions. The nitrogen atoms in the pyrimidine (B1678525) ring and the amide group can act as hydrogen bond acceptors and donors, respectively, forming crucial connections with residues like Gln817.[6] The hydrophobic regions of this compound, including the chlorobenzyl group, are accommodated within the hydrophobic H pocket, interacting with residues such as Phe786 and Val782.[4][6]

Experimental Protocols

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein. The following protocol outlines a general workflow for docking this compound into the PDE5 catalytic site.

Methodology:

-

Protein Preparation:

-

Obtain the crystal structure of PDE5 from the Protein Data Bank (PDB). A suitable starting point is PDB ID: 2H42, which contains PDE5 in complex with sildenafil.[7]

-

Using molecular modeling software (e.g., Schrödinger Maestro, MOE), prepare the protein by removing water molecules and co-crystallized ligands.[8][9]

-

Add hydrogen atoms and assign correct bond orders and charges.[8][10]

-

Perform a restrained energy minimization to relieve any steric clashes.[8]

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a chemical database like PubChem.

-

Prepare the ligand by generating possible ionization states at physiological pH and performing energy minimization using a suitable force field (e.g., OPLS3).[10]

-

-

Grid Generation:

-

Define the docking grid box around the catalytic site of PDE5. The grid should be centered on the co-crystallized ligand from the PDB structure to ensure it encompasses the active site.[4]

-

-

Docking Simulation:

-

Perform the docking using software such as AutoDock Vina or Glide.[11] The software will generate multiple binding poses of this compound within the defined grid.

-

-

Analysis of Results:

-

Analyze the generated poses based on their docking scores and binding energies.

-

Visualize the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the PDE5 active site residues.[11]

-

PDE5 Enzymatic Inhibition Assay

This in vitro assay is used to determine the inhibitory potency (IC50) of this compound against the PDE5 enzyme.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDE5 enzyme

-

cGMP substrate

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

This compound stock solution (in DMSO)

-

Detection reagents (e.g., fluorescence-based kit)

-

96-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

To the wells of the microplate, add the assay buffer, the diluted this compound solution (or DMSO for control), and the PDE5 enzyme.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Pharmacophore Model of this compound

A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, the key pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.

This model highlights the critical features that a molecule must possess to effectively inhibit PDE5 and can be used as a query in virtual screening campaigns to identify novel inhibitor scaffolds.[12][13][14]

Conclusion

The molecular modeling of the this compound-PDE5 interaction provides invaluable insights into the structural basis of its inhibitory activity. The combination of computational approaches, such as molecular docking and pharmacophore modeling, with experimental validation through enzymatic assays, offers a powerful paradigm for modern drug discovery. This guide has provided a detailed overview of these methodologies, along with a summary of the key molecular interactions that govern the binding of this compound to its target. The continued application of these techniques will undoubtedly facilitate the development of the next generation of PDE5 inhibitors with enhanced therapeutic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]

- 8. schrodinger.com [schrodinger.com]

- 9. Evaluating ligand docking methods for drugging protein–protein interfaces: insights from AlphaFold2 and molecular dynamics refinement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Early Clinical Insights: A Technical Guide to the Safety and Tolerability of Avanafil

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trial data on the safety and tolerability of avanafil, a second-generation phosphodiesterase type 5 (PDE5) inhibitor. This compound's distinct pharmacological profile, characterized by its high selectivity and rapid onset of action, has been a key focus of early-phase clinical investigations. This document synthesizes safety and tolerability data from these foundational studies, offering detailed experimental protocols and visual representations of its mechanism of action and trial design to inform ongoing research and development in this therapeutic area.

Executive Summary

Early clinical trials of this compound have consistently demonstrated a favorable safety and tolerability profile across a range of doses. The most commonly reported adverse events are generally mild to moderate in severity and are consistent with the vasodilator effects of PDE5 inhibitors. This guide delves into the quantitative data from these trials, presenting a clear picture of the dose-dependent nature of adverse events and the overall tolerability of this compound in healthy subjects and patients with erectile dysfunction (ED).

Quantitative Safety and Tolerability Data

The following tables summarize the key safety and tolerability findings from early-phase clinical trials of this compound. These data are aggregated from studies in healthy volunteers and patient populations, providing a comparative view of the adverse event landscape at various dosages.

Table 1: Incidence of Common Treatment-Emergent Adverse Events (TEAEs) in a Phase I Single- and Multiple-Dose Study in Healthy Korean Male Volunteers

| Adverse Event | Placebo (n=6) | This compound 50 mg (n=8) | This compound 100 mg (n=8) | This compound 200 mg (n=8) |

| Any TEAE | 67% | 80% | 80% | 80% |

| Headache | 0% | 25% | 37.5% | 50% |

| Facial Flushing | 0% | 12.5% | 25% | 37.5% |

| Nasal Congestion | 0% | 0% | 12.5% | 25% |

Data synthesized from a double-blind, randomized, placebo-controlled, dose-escalation study. Adverse events were reported as mild and resolved spontaneously. No serious adverse events were reported[1].

Table 2: Discontinuation Rates Due to Adverse Events in Double-Blind this compound Clinical Trials

| Treatment Group | Percentage of Patients Discontinuing |

| Placebo | 1.7% |

| This compound 50 mg | 1.9% |

| This compound 100 mg | 2.8% |

| This compound 200 mg | 2.0% |

Data from a pooled analysis of double-blind clinical trials. No specific adverse event led to discontinuation for more than three subjects in any treatment group[2].

Table 3: Overview of Adverse Events in a Phase II Study in Patients with Mild to Moderate Erectile Dysfunction

| Dose | Most Common Adverse Event | Incidence Range |

| This compound 50 mg, 100 mg, 200 mg | Facial Flushing | 7-15% |

This study was a single-blind, randomized, crossover evaluation. No visual disturbances were reported[3].

Experimental Protocols

The safety and tolerability of this compound were rigorously assessed in early clinical trials through detailed experimental protocols. Below is a representative methodology synthesized from Phase I and II studies.

Phase I Dose-Escalation Study Protocol

-

Study Design: A double-blind, randomized, placebo-controlled, parallel-group, single- and multiple-dose escalation study.

-

Participants: Healthy male volunteers.

-

Dosing: Subjects were randomized to receive single oral doses of this compound (e.g., 50 mg, 100 mg, 200 mg) or placebo. Following a washout period, subjects received multiple daily doses for a defined period (e.g., 7 days). Early pilot studies explored doses ranging from 12.5 mg to 800 mg[2].

-

Safety Assessments:

-

Adverse Events (AEs): Monitored and recorded throughout the study, with severity and relationship to the study drug assessed by investigators.

-

Vital Signs: Blood pressure and pulse rate were measured at regular intervals post-dose[4].

-

Electrocardiograms (ECGs): 12-lead ECGs were performed at screening and at specified time points after drug administration to monitor for any cardiac effects[4][5].

-

Laboratory Tests: Hematological, blood chemical, and urinalysis tests were conducted at baseline and at the end of the study to assess for any drug-induced changes[3][5].

-

Color Vision Testing: Specific assessments to evaluate for any potential effects on color discrimination, a known class effect of some PDE5 inhibitors[1].

-

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound and its metabolites[1].

Phase II Efficacy and Safety Study Protocol

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Male patients with a clinical diagnosis of erectile dysfunction of varying severity[6][7].

-

Procedure:

-

Screening and Run-in Period: A 4-week, no-treatment run-in period was implemented to establish baseline erectile function[4].

-

Randomization: Eligible patients were randomized to receive placebo or a fixed dose of this compound (e.g., 50 mg, 100 mg, or 200 mg) to be taken as needed before sexual activity for a specified duration (e.g., 12 weeks)[5][6][7].

-

-

Safety and Tolerability Assessments:

-

Ongoing monitoring of adverse events.

-

Regular assessment of vital signs.

-

Collection of laboratory safety parameters at specified visits.

-

Physical examinations[7].

-

Visualizations

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as a PDE5 inhibitor.

Caption: Mechanism of action of this compound.

Experimental Workflow of a Phase I Dose-Escalation Study

The diagram below outlines the typical workflow for a Phase I clinical trial designed to assess the safety and tolerability of a new investigational drug like this compound.

Caption: Phase I dose-escalation trial workflow.

Conclusion

The early clinical trial data for this compound consistently support a favorable safety and tolerability profile. The predictable and manageable nature of the observed adverse events, coupled with low discontinuation rates, has paved the way for its further development and approval for the treatment of erectile dysfunction. The detailed protocols employed in these early studies have been crucial in establishing the safety parameters of this compound and have provided a solid foundation for its clinical use. This technical guide serves as a valuable resource for researchers and drug development professionals, offering a concise yet comprehensive summary of the foundational safety data for this important therapeutic agent.

References

- 1. Tolerability and pharmacokinetics of this compound, a phosphodiesterase type 5 inhibitor: a single- and multiple-dose, double-blind, randomized, placebo-controlled, dose-escalation study in healthy Korean male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. A phase II, single-blind, randomized, crossover evaluation of the safety and efficacy of this compound using visual sexual stimulation in patients with mild to moderate erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Efficacy and safety of this compound for treating erectile dysfunction: results of a multicentre, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

Avanafil Metabolism in Liver Microsomes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avanafil is a second-generation, highly selective phosphodiesterase type 5 (PDE5) inhibitor approved for the treatment of erectile dysfunction. Its rapid onset of action and favorable side-effect profile are influenced by its pharmacokinetic properties, particularly its metabolism in the liver. This technical guide provides an in-depth overview of the metabolic pathways of this compound within liver microsomes, based on available scientific literature. It is intended to serve as a resource for researchers and professionals involved in drug development and metabolic studies.

Core Concepts in this compound Metabolism

This compound undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for this compound's biotransformation, with a minor contribution from CYP2C isoforms. This metabolic process leads to the formation of several metabolites, with two major metabolites being M4 and M16.

The M4 metabolite is a product of N-dealkylation, while the M16 metabolite is formed through hydroxylation. Although these are the primary metabolites, they exhibit significantly less pharmacological activity compared to the parent compound, this compound.

Quantitative Metabolic Data

A comprehensive review of the scientific literature did not yield specific quantitative kinetic parameters (Km, Vmax, and intrinsic clearance) for the metabolism of this compound in human liver microsomes. This information is crucial for a complete understanding of the enzyme kinetics and for building predictive models of drug-drug interactions. The following tables are provided as a template for such data, should it become publicly available.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

| Metabolic Pathway | CYP Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| M4 Formation | CYP3A4 | Data not available | Data not available | |

| M16 Formation | CYP3A4 | Data not available | Data not available | |

| Overall Depletion | Pooled HLMs | Data not available | Data not available |

Table 2: Intrinsic Clearance (CLint) of this compound in Human Liver Microsomes

| Condition | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |

| CYP3A4-mediated | Data not available | |

| CYP2C-mediated | Data not available | |

| Pooled HLMs | Data not available |

Experimental Protocols for In Vitro Metabolism Studies

The following is a generalized experimental protocol for investigating the metabolism of a compound like this compound in human liver microsomes, based on standard methodologies in the field.

Materials and Reagents

-

Test Compound: this compound

-

Human Liver Microsomes (HLMs): Pooled from multiple donors to average out individual variability.

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

-

Positive Control Substrates: Known substrates for CYP3A4 (e.g., midazolam or testosterone) and CYP2C (e.g., diclofenac).

-

Internal Standard: A stable, non-interfering compound for analytical quantification.

-

Quenching Solution: Acetonitrile (B52724) or methanol (B129727) to stop the reaction.

-

Analytical Instruments: High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (MS/MS).

Incubation Procedure

-

Preparation: Prepare stock solutions of this compound, positive control substrates, and the internal standard in an appropriate solvent (e.g., DMSO, ensuring the final concentration in the incubation mixture is minimal to avoid enzyme inhibition).

-

Reaction Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and this compound at various concentrations. Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination: Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing the internal standard).

-

Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Method

-

Chromatographic Separation: Analyze the samples using an HPLC system with a suitable column (e.g., C18) to separate this compound and its metabolites.

-

Mass Spectrometric Detection: Detect and quantify this compound and its metabolites using a tandem mass spectrometer operating in a specific mode (e.g., Multiple Reaction Monitoring - MRM) for high sensitivity and selectivity.

-